(2,2,4,4-Tetramethylthiochroman-6-yl)boronic acid
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Overview
Description
(2,2,4,4-Tetramethylthiochroman-6-yl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a thiochroman ring system, which is further substituted with four methyl groups. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,2,4,4-Tetramethylthiochroman-6-yl)boronic acid typically involves the lithiation of the corresponding thiochroman derivative followed by boration. A common method includes the use of lithium diisopropylamide (LDA) as a base to deprotonate the thiochroman, followed by the addition of a boron source such as triisopropyl borate. The reaction is usually carried out under inert conditions to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: (2,2,4,4-Tetramethylthiochroman-6-yl)boronic acid is known to undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: Reduction reactions can convert the boronic acid to the corresponding alcohol.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and base such as potassium carbonate in the presence of aryl halides.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Alcohols.
Substitution: Biaryl compounds.
Scientific Research Applications
(2,2,4,4-Tetramethylthiochroman-6-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2,2,4,4-Tetramethylthiochroman-6-yl)boronic acid in Suzuki-Miyaura cross-coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide to form a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Bromo-2,6-dimethylphenylboronic acid
- 2,6-Dimethylpyridine-4-boronic acid
Comparison: (2,2,4,4-Tetramethylthiochroman-6-yl)boronic acid is unique due to its thiochroman ring system and multiple methyl substitutions, which can influence its reactivity and selectivity in chemical reactions. Compared to simpler boronic acids like phenylboronic acid, it offers distinct steric and electronic properties that can be advantageous in specific synthetic applications .
Properties
Molecular Formula |
C13H19BO2S |
---|---|
Molecular Weight |
250.2 g/mol |
IUPAC Name |
(2,2,4,4-tetramethyl-3H-thiochromen-6-yl)boronic acid |
InChI |
InChI=1S/C13H19BO2S/c1-12(2)8-13(3,4)17-11-6-5-9(14(15)16)7-10(11)12/h5-7,15-16H,8H2,1-4H3 |
InChI Key |
JQYNBUVUZJYGAH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)SC(CC2(C)C)(C)C)(O)O |
Origin of Product |
United States |
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